sodium;4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate
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Overview
Description
The compound with the identifier “sodium;4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate” is known as 2-Mercaptopyridine N-oxide sodium salt. This compound is a derivative of pyridine, characterized by the presence of a mercapto group (-SH) and an N-oxide group. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Mercaptopyridine N-oxide sodium salt can be synthesized through the reaction of 2-chloropyridine N-oxide with sodium hydrosulfide. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2-Mercaptopyridine N-oxide sodium salt involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Mercaptopyridine N-oxide sodium salt undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The N-oxide group can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the mercapto group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Disulfides are formed as major products.
Reduction: The corresponding amine is produced.
Substitution: Various substituted derivatives of pyridine N-oxide are obtained.
Scientific Research Applications
2-Mercaptopyridine N-oxide sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is employed in biochemical assays and as an inhibitor of certain enzymes.
Medicine: It has potential therapeutic applications due to its antimicrobial properties.
Industry: It is used in the formulation of antifungal and antibacterial agents, as well as in the production of rubber and plastics.
Mechanism of Action
The mechanism of action of 2-Mercaptopyridine N-oxide sodium salt involves its interaction with thiol groups in proteins and enzymes. The compound can form disulfide bonds with cysteine residues, leading to the inhibition of enzyme activity. Additionally, its N-oxide group can participate in redox reactions, further modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptopyridine: Lacks the N-oxide group, making it less reactive in redox reactions.
Pyridine N-oxide: Lacks the mercapto group, reducing its ability to form disulfide bonds.
2-Mercaptobenzothiazole: Contains a benzothiazole ring instead of a pyridine ring, altering its chemical properties and applications.
Uniqueness
2-Mercaptopyridine N-oxide sodium salt is unique due to the presence of both the mercapto and N-oxide groups, which confer distinct reactivity and versatility in various chemical and biological contexts. This dual functionality makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
sodium;4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O8.Na/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24;/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31);/q;+1/p-1/t14-,16-,17-,19-,23+,24-,25-,26-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQISKWAFAHGMGT-SGJOWKDISA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NaO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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